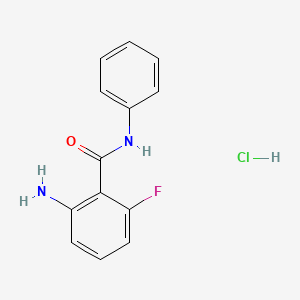2-aMino-6-fluoro-N-phenylbenzaMide hydrochloride
CAS No.:
Cat. No.: VC18809524
Molecular Formula: C13H12ClFN2O
Molecular Weight: 266.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H12ClFN2O |
|---|---|
| Molecular Weight | 266.70 g/mol |
| IUPAC Name | 2-amino-6-fluoro-N-phenylbenzamide;hydrochloride |
| Standard InChI | InChI=1S/C13H11FN2O.ClH/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9;/h1-8H,15H2,(H,16,17);1H |
| Standard InChI Key | DOSJXEADSYGAEJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
2-Amino-6-fluoro-N-phenylbenzamide hydrochloride has the molecular formula CHFNO·HCl and a molecular weight of 230.24 g/mol . The compound is a hydrochloride salt derived from the parent benzamide, featuring a fluorine atom at the 6-position and an amino group at the 2-position of the benzene ring, with a phenyl group attached to the amide nitrogen . Key physicochemical properties include a predicted boiling point of 320.8±32.0 °C and a density of 1.317±0.06 g/cm³ . The pKa of the amino group is approximately 12.37±0.70, indicating moderate basicity under physiological conditions .
Structural Significance
The spatial arrangement of substituents on the benzamide core is critical for its role in medicinal chemistry. The fluorine atom enhances metabolic stability and modulates electronic effects, while the amino group participates in hydrogen bonding interactions during synthetic reactions . The phenyl moiety contributes to hydrophobic interactions in drug-receptor binding, as evidenced by its incorporation into idelalisib’s structure .
Synthesis and Production Methodologies
Key Synthetic Routes
The synthesis of 2-amino-6-fluoro-N-phenylbenzamide hydrochloride typically begins with 2-fluoro-6-nitrobenzoic acid, which undergoes sequential transformations :
-
Amidation: Reaction with aniline in the presence of oxalyl chloride forms 2-fluoro-6-nitro-N-phenylbenzamide .
-
Nitro Reduction: Catalytic hydrogenation or chemical reduction converts the nitro group to an amino group. Zinc with ammonium formate has emerged as the optimal system, achieving 90% yield and 99% purity while minimizing desfluoro impurities .
Table 1: Comparison of Reduction Catalysts for Nitro Intermediate
| Catalyst | Yield (%) | Purity (%) | Desfluoro Impurity (%) |
|---|---|---|---|
| 10% Pd–C | 87 | 93.5 | 5.6 |
| 5% Pd–C | 93 | 98.0 | 0.28 |
| Zn/HCOONH | 90 | 99.0 | Not detected |
| Data sourced from PMC9080089 |
Process Optimization
Critical challenges in large-scale production include controlling racemization during cyclization steps and eliminating halogen displacement side reactions. The use of zinc chloride (3.0 eq.) with DIPEA base in dichloromethane suppresses enantiomer formation to <0.5%, enabling chiral purity >99% . Solvent screening revealed that acetonitrile-toluene mixtures (1:1) improve reaction kinetics for amide bond formation compared to traditional DCM systems .
Pharmaceutical Applications
Role in Idelalisib Synthesis
2-Amino-6-fluoro-N-phenylbenzamide hydrochloride serves as the central building block in idelalisib manufacturing. The synthetic sequence involves:
-
Boc Protection: Coupling with N-Boc-l-2-aminobutyric acid using PyBOP/HOBt reagents .
-
Cyclocondensation: HMDS/I-catalyzed formation of the quinazolinone core .
-
Purine Coupling: Reaction with 6-chloropurine under Mitsunobu conditions .
Structure-Activity Relationships
The 6-fluoro substituent in 2-amino-6-fluoro-N-phenylbenzamide is essential for maintaining idelalisib’s selectivity toward PI3Kδ over other isoforms. Molecular docking studies indicate that the fluorine atom occupies a hydrophobic pocket in the ATP-binding site, contributing to a 15-fold selectivity enhancement compared to non-fluorinated analogs .
| Manufacturer | Packaging | Price (USD) | Purity |
|---|---|---|---|
| TRC | 50 mg | 105 | 98% |
| Acrotein | 5 g | 312.87 | 97% |
| Alichem | 10 g | 400 | 95% |
| Data sourced from ChemicalBook |
Production Capacities
Chinese manufacturers dominate bulk production, with entities like Henan Aochuang Chemical Co., Ltd. offering metric ton-scale quantities at $0.00–1.00/kg . This pricing reflects competitive synthesis routes employing cost-effective zinc-mediated reductions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume